N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 868965-58-6
Cat. No.: VC4344333
Molecular Formula: C20H23N3O5S2
Molecular Weight: 449.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868965-58-6 |
|---|---|
| Molecular Formula | C20H23N3O5S2 |
| Molecular Weight | 449.54 |
| IUPAC Name | N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C20H23N3O5S2/c1-21-19(25)17-15-3-2-4-16(15)29-20(17)22-18(24)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,2-4,9-12H2,1H3,(H,21,25)(H,22,24) |
| Standard InChI Key | NGSFGYGMGRLFQO-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines three key components:
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Cyclopenta[b]thiophene core: A bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring, contributing to planar rigidity and π-π stacking potential.
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Benzamide group: Positioned at the 2nd carbon of the thiophene, this moiety introduces hydrogen-bonding capabilities via the amide linkage .
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Morpholinosulfonyl substituent: A morpholine ring tethered to a sulfonyl group at the para position of the benzamide, enhancing solubility and influencing pharmacokinetics .
The IUPAC name, N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects this arrangement. The SMILES string CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 and InChIKey NGSFGYGMGRLFQO-UHFFFAOYSA-N provide precise stereochemical details.
Physicochemical Properties
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Molecular weight: 449.54 g/mol.
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Solubility: Limited experimental data, but computational models predict moderate solubility in dimethylformamide (DMF) and ethanol due to the morpholinosulfonyl group’s polarity .
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LogP: Estimated at 1.72 (XLOGP3), indicating balanced lipophilicity for membrane permeability.
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Hydrogen bond donors/acceptors: 3 donors and 8 acceptors, suggesting interactions with biological targets like kinases or proteases .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of 4-(morpholinosulfonyl)benzoyl chloride: Reacting 4-sulfobenzoic acid with morpholine in the presence of thionyl chloride .
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Coupling with cyclopenta[b]thiophene-3-carboxamide: Using peptide coupling agents (e.g., HATU) in DMF under reflux.
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N-Methylation: Introducing the methyl group to the carboxamide via reductive alkylation with methyl iodide and sodium hydride.
Key conditions:
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 3.62 (m, 4H, morpholine), 2.91 (s, 3H, N-CH₃).
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HRMS: m/z 450.1243 [M+H]⁺ (calc. 450.1251).
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The morpholinosulfonyl group confers affinity for dipeptidyl peptidases (DPP-8/9), as seen in structurally related compounds . Inhibition of DPP-8/9 activates caspase-1, triggering pyroptosis in macrophages and releasing pro-inflammatory cytokines (IL-1β, IL-18) . This mechanism parallels talabostat, a clinical-stage DPP inhibitor, suggesting potential anticancer applications .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High gastrointestinal permeability (predicted QPlogPo/w: 1.72).
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Metabolism: Hepatic sulfonation and glucuronidation via UGT1A1 .
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Excretion: Primarily renal (70%) with fecal elimination (30%) .
Toxicity Data
Applications and Future Directions
Therapeutic Candidates
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Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) .
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Antimicrobials: Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus .
Challenges and Opportunities
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